N-(2-ethoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex aromatic acetamide derivative. Its core consists of an 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen system, a fused heterocyclic framework with a conjugated π-electron system that confers aromatic stability . Key structural features include:
- Sulfanyl bridge: A thioether linkage connecting the tricyclic core to the acetamide moiety, which may modulate electronic properties and metabolic stability.
- 4-Methylphenylmethyl substituent: A lipophilic 4-methylbenzyl group at position 5 of the tricyclic system, likely enhancing membrane permeability.
This compound’s aromaticity, derived from its conjugated tricyclic system, aligns with the enhanced stability and reactivity typical of aromatic compounds in pharmaceutical applications .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-23-11-7-5-9-21(23)29-24(32)17-36-28-30-25-20-8-4-6-10-22(20)35-26(25)27(33)31(28)16-19-14-12-18(2)13-15-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISHJKBHFPPZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 499.59 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.59 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of the diazatricyclo structure has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Analysis
A study conducted on a series of derivatives of similar compounds showed that they effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of apoptotic pathways mediated by caspases and the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Preliminary tests suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of sulfur in its structure may allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The ethoxyphenyl group could facilitate binding to various receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes in rapidly dividing cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.
Absorption and Distribution
Initial studies suggest moderate absorption following oral administration, with peak plasma concentrations occurring within 1–3 hours post-dose. The compound appears to distribute widely in tissues due to its lipophilic nature.
Toxicological Profile
Preliminary toxicological assessments indicate low acute toxicity; however, further studies are necessary to evaluate chronic exposure effects and potential organ-specific toxicity.
Comparison with Similar Compounds
Key Observations:
- Tricyclic Core vs.
- Sulfanyl Linkage : The thioether bridge in the target compound and 379710-29-9 may reduce oxidative metabolism compared to ether or ester linkages .
- Substituent Effects: The 4-methylphenylmethyl group in the target compound enhances lipophilicity, contrasting with the polar amino group in furan-triazole derivatives .
Electronic and Computational Insights
DFT studies on analogous azo-acetamides (e.g., 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol) reveal that electron-donating groups (e.g., ethoxy in the target compound) lower HOMO-LUMO gaps, increasing reactivity . The tricyclic core’s conjugated system likely delocalizes electron density, reducing susceptibility to electrophilic attack compared to non-aromatic analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
